Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1396812-64-8
Cat. No.: VC6181042
Molecular Formula: C17H28ClN3O2
Molecular Weight: 341.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396812-64-8 |
|---|---|
| Molecular Formula | C17H28ClN3O2 |
| Molecular Weight | 341.88 |
| IUPAC Name | cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H |
| Standard InChI Key | OZNXAPNBQAZEDR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure integrates three key components:
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Cyclohexyl methanone: A six-membered aliphatic ring connected to a ketone group, providing hydrophobic character and conformational flexibility.
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Piperazine scaffold: A diazine ring substituted at the 1-position with the cyclohexyl methanone group and at the 4-position with a 3,5-dimethylisoxazole methyl group. Piperazine derivatives are widely exploited in drug design for their ability to modulate receptor binding and pharmacokinetic properties .
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3,5-Dimethylisoxazole: A five-membered heterocycle containing oxygen and nitrogen, known to participate in hydrogen bonding and π-π stacking interactions with biological targets .
The hydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1396812-64-8 | |
| Molecular Formula | ||
| Molecular Weight | 341.88 g/mol | |
| IUPAC Name | Cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone hydrochloride |
Spectroscopic Characterization
While experimental spectral data (e.g., -NMR, -NMR) for this specific compound remains unpublished, analogous piperazine-isoxazole derivatives exhibit characteristic signals:
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Piperazine protons: Resonate between δ 2.5–3.5 ppm as multiplet patterns .
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Isoxazole methyl groups: Appear as singlets near δ 2.1–2.3 ppm .
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Cyclohexyl protons: Display complex splitting (δ 1.0–2.0 ppm) due to chair conformations.
Mass spectrometry typically reveals a parent ion at m/z 341.9, corresponding to the molecular weight of the free base () before hydrochloride salt formation .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent strategy:
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Piperazine functionalization: Introducing the 3,5-dimethylisoxazole methyl group via nucleophilic substitution or reductive amination.
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Ketone formation: Coupling the cyclohexyl group to the piperazine nitrogen using a Friedel-Crafts acylation or similar acyl transfer reaction .
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Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Synthetic Optimization
Key considerations include:
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Protecting groups: Temporary protection of the piperazine nitrogen during isoxazole methylation to prevent side reactions .
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2-type substitutions .
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Catalysis: Palladium or copper catalysts may facilitate cross-coupling steps, though no explicit details are available for this compound .
Table 2: Hypothetical Synthetic Route
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility (>10 mg/mL at 25°C), though exact measurements are unreported. Stability studies suggest that:
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Thermal degradation: Occurs above 200°C, consistent with organic salts containing heterocyclic rings .
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Photostability: Likely requires protection from UV light due to the isoxazole chromophore .
Partition Coefficient
The calculated logP (cLogP) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait valuable for central nervous system (CNS) therapeutics .
Applications in Pharmaceutical Research
Lead Compound Development
The compound’s modular structure allows for iterative optimization:
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Isoxazole substitutions: Replacing methyl groups with halogens or aryl groups to enhance target selectivity .
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Piperazine modifications: Introducing fluorinated or chiral centers to improve metabolic stability .
Patent Landscape
While no patents directly claim this compound, related piperazine-isoxazole hybrids are protected for uses including:
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